molecular formula C24H22BrN3O3 B449411 4-(2-{[2-(BENZYLOXY)PHENYL]METHYLENE}HYDRAZINO)-N~1~-(3-BROMOPHENYL)-4-OXOBUTANAMIDE

4-(2-{[2-(BENZYLOXY)PHENYL]METHYLENE}HYDRAZINO)-N~1~-(3-BROMOPHENYL)-4-OXOBUTANAMIDE

Cat. No.: B449411
M. Wt: 480.4g/mol
InChI Key: RXELCXBWTXGIPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-{[2-(BENZYLOXY)PHENYL]METHYLENE}HYDRAZINO)-N~1~-(3-BROMOPHENYL)-4-OXOBUTANAMIDE is a complex organic compound with the molecular formula C24H22BrN3O3 and a molecular weight of 480.35378 g/mol This compound is characterized by its unique structure, which includes a benzyloxy group, a benzylidene hydrazino moiety, and a bromophenyl group

Preparation Methods

The synthesis of 4-(2-{[2-(BENZYLOXY)PHENYL]METHYLENE}HYDRAZINO)-N~1~-(3-BROMOPHENYL)-4-OXOBUTANAMIDE involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the condensation of 2-(benzyloxy)benzaldehyde with hydrazine hydrate to form the benzylidene hydrazine intermediate. This intermediate is then reacted with N-(3-bromophenyl)-4-oxobutanamide under specific reaction conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Chemical Reactions Analysis

4-(2-{[2-(BENZYLOXY)PHENYL]METHYLENE}HYDRAZINO)-N~1~-(3-BROMOPHENYL)-4-OXOBUTANAMIDE undergoes various types of chemical reactions, including:

Scientific Research Applications

4-(2-{[2-(BENZYLOXY)PHENYL]METHYLENE}HYDRAZINO)-N~1~-(3-BROMOPHENYL)-4-OXOBUTANAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-{[2-(BENZYLOXY)PHENYL]METHYLENE}HYDRAZINO)-N~1~-(3-BROMOPHENYL)-4-OXOBUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or biological effects .

Comparison with Similar Compounds

4-(2-{[2-(BENZYLOXY)PHENYL]METHYLENE}HYDRAZINO)-N~1~-(3-BROMOPHENYL)-4-OXOBUTANAMIDE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C24H22BrN3O3

Molecular Weight

480.4g/mol

IUPAC Name

N-(3-bromophenyl)-N'-[(2-phenylmethoxyphenyl)methylideneamino]butanediamide

InChI

InChI=1S/C24H22BrN3O3/c25-20-10-6-11-21(15-20)27-23(29)13-14-24(30)28-26-16-19-9-4-5-12-22(19)31-17-18-7-2-1-3-8-18/h1-12,15-16H,13-14,17H2,(H,27,29)(H,28,30)

InChI Key

RXELCXBWTXGIPG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C=NNC(=O)CCC(=O)NC3=CC(=CC=C3)Br

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C=NNC(=O)CCC(=O)NC3=CC(=CC=C3)Br

Origin of Product

United States

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